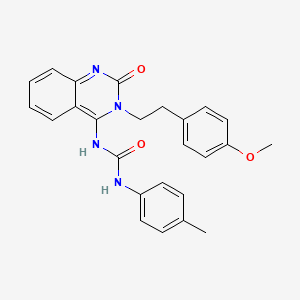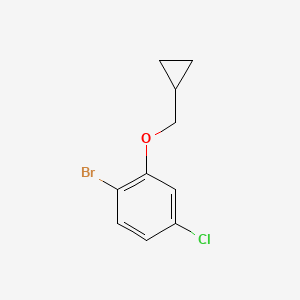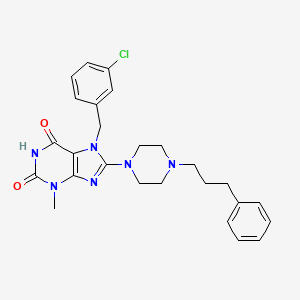
2-Bromononanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromononanoyl chloride: is an organic compound with the molecular formula C9H17BrClO. It is a derivative of nonanoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid and is known for its reactivity due to the presence of both bromine and acyl chloride functional groups.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromononanoyl chloride can be synthesized through the reaction of 2-bromononanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:
C9H17BrCOOH+SOCl2→C9H17BrCOCl+SO2+HCl
This reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be removed by distillation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and safety. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
化学反応の分析
Types of Reactions: 2-Bromononanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound under mild conditions to form esters, amides, and carboxylic acids, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by hydrolysis or oxidation.
科学的研究の応用
2-Bromononanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of 2-bromononanoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.
類似化合物との比較
2-Bromoacetyl chloride: A smaller analog with similar reactivity but different physical properties.
2-Bromobutyryl chloride: Another analog with a shorter carbon chain.
2-Bromodecanoyl chloride: A longer-chain analog with similar reactivity.
Uniqueness: 2-Bromononanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer-chain analogs. This makes it suitable for specific applications where the balance of hydrophobicity and reactivity is crucial.
特性
分子式 |
C9H16BrClO |
|---|---|
分子量 |
255.58 g/mol |
IUPAC名 |
2-bromononanoyl chloride |
InChI |
InChI=1S/C9H16BrClO/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3 |
InChIキー |
QNHHQQBIBCEZAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)



![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)

![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)


![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110439.png)
![2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14110441.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
